molecular formula C24H23NO3 B14179703 (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one CAS No. 920802-86-4

(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one

Cat. No.: B14179703
CAS No.: 920802-86-4
M. Wt: 373.4 g/mol
InChI Key: DIZGDCOEBRZAIK-QHCPKHFHSA-N
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Description

(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is a synthetic organic compound that features a morpholine ring substituted with benzyl and benzyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Benzyl and Benzyloxyphenyl Groups: The benzyl and benzyloxyphenyl groups can be introduced via nucleophilic substitution reactions. For instance, benzyl bromide and 4-benzyloxyphenyl bromide can be used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of morpholine derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzyloxyphenyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the benzyloxyphenyl group, which may result in different biological activity.

    4-Benzyloxyphenylmorpholine: Lacks the benzyl group, which may affect its binding affinity and selectivity.

Uniqueness

(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is unique due to the presence of both benzyl and benzyloxyphenyl groups, which can enhance its biological activity and selectivity compared to similar compounds.

Properties

CAS No.

920802-86-4

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(6R)-4-benzyl-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C24H23NO3/c26-24-18-28-23(16-25(24)15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)27-17-20-9-5-2-6-10-20/h1-14,23H,15-18H2/t23-/m0/s1

InChI Key

DIZGDCOEBRZAIK-QHCPKHFHSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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